1H-pyrrole-2,5-dicarboxylic Acid
Overview
Description
Synthesis Analysis
1H-pyrrole-2,5-dicarboxylic acid and its derivatives can be synthesized through various methods. For instance, a novel synthesis approach using Hantzsch synthesis has been utilized for generating labeled versions of 1H-pyrrole-2,3,5-tricarboxylic acid, highlighting its importance as a biomarker for melatonin metabolism (Skaddan, 2009). Moreover, derivatives of 1H-pyrrole-2,5-dicarboxylic acid have been prepared to explore hydrogen-bonding motifs for solid-state network formation (Lin et al., 1998).
Molecular Structure Analysis
The solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives reveal the capability of small structural changes in the monomeric subunit to lead to various dimensional networks, underlining the importance of bidentate hydrogen-bonded contacts in these structures (Lin et al., 1998).
Chemical Reactions and Properties
Pyrrole-2-carboxylic acid has been found effective as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating its utility in facilitating moderate to good yields of diaryl amine products (Altman et al., 2008). This showcases the chemical reactivity and application of 1H-pyrrole-2,5-dicarboxylic acid in organic synthesis.
Physical Properties Analysis
The synthesis and properties of 1H-pyrrole-2,5-dione derivatives have been studied for their role as corrosion inhibitors, indicating that these derivatives are good inhibitors for carbon steel in acidic medium. Their inhibition efficiency increases with concentration, showcasing the physical properties of these compounds in practical applications (Zarrouk et al., 2015).
Chemical Properties Analysis
The chemical properties of 1H-pyrrole-2,5-dicarboxylic acid derivatives have been extensively studied, with findings that demonstrate their efficacy as hydrogen-bonding motifs for constructing multidimensional networks in solid-state structures. This underlines the versatility and significance of 1H-pyrrole-2,5-dicarboxylic acid and its derivatives in contributing to the development of new materials and chemical processes (Lin et al., 1998).
Scientific Research Applications
1. Formation of Multi-Dimensional Networks in Solid State
1H-pyrrole-2,5-dicarboxylic acid derivatives demonstrate versatility in forming one-, two-, and three-dimensional networks in the solid state. Structural changes in the monomeric subunit of these derivatives can lead to the formation of linear ribbons, sheets, and networks. A consistent feature in these structures is the bidentate hydrogen-bonded contacts between adjacent pyrrole subunits, influenced by the substitution on the phenyl ring (Lin, Geib, & Hamilton, 1998).
2. Corrosion Inhibition
New derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD), have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors work by adsorbing onto the steel surface, thereby preventing corrosion. The efficiency of these inhibitors increases with their concentration (Zarrouk et al., 2015).
3. Biomarker for Melatonin Metabolism
1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, is synthesized for use as a biomarker in drug research, particularly for drugs targeting conditions like hyperpigmentation. This labeled compound is crucial for tracking the effectiveness of drug candidates (Skaddan, 2009).
4. Anion Binding Properties
Amide and thioamide derivatives of 1H-pyrrole-2,5-dicarboxylic acid are synthesized and studied for their anion binding properties. These studies reveal differences in anion complexation properties of thioamides versus their amide analogues, showcasing the potential for selective anion binding applications (Zieliński & Jurczak, 2005).
5. Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters
Synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates is achieved using iron-containing catalysts. This process offers insights into potential synthetic routes and reaction mechanisms for these compounds, which are important in various chemical applications (Khusnutdinov et al., 2010).
6. Synthesis of Novel 1H-1-pyrrolylcarboxamides
New 1H-1-pyrrolylcarboxamides of pharmacological interest have been synthesized, showcasing the potential of pyrrole compounds in the development of new drugs and therapeutic agents. This research emphasizes the versatility of pyrrole derivatives in pharmacology (Bijev, Prodanova, & Nankov, 2003).
7. Development of Conducting Polymer-Based Microparticles
Carboxylic acid-functionalized polypyrrole-silica microparticles have been developed for potential biomedical applications. These microparticles exhibit higher optical absorbance compared to commercial alternatives, making them suitable for use as novel marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
Safety And Hazards
The safety information for 1H-pyrrole-2,5-dicarboxylic acid indicates that it should be avoided to contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
1H-pyrrole-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUIOEOHOOLSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474366 | |
Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrole-2,5-dicarboxylic Acid | |
CAS RN |
937-27-9 | |
Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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